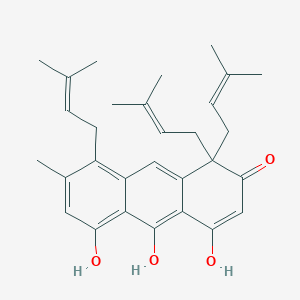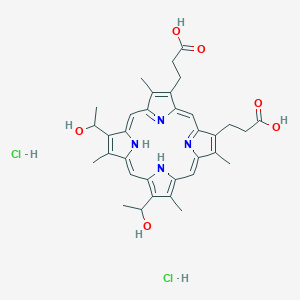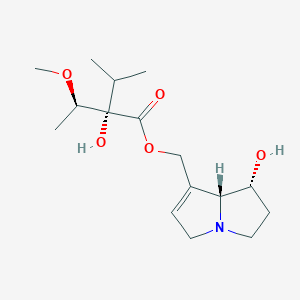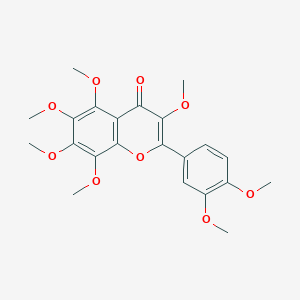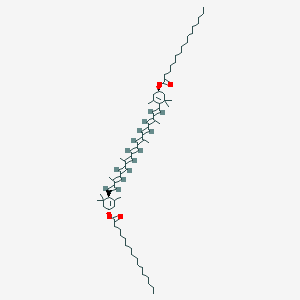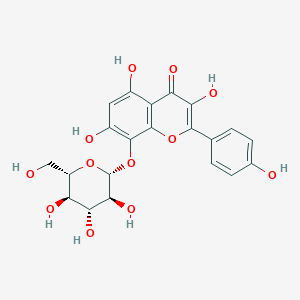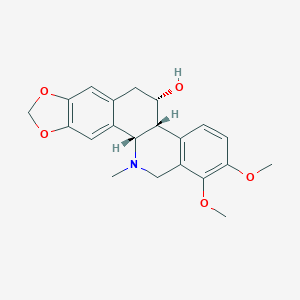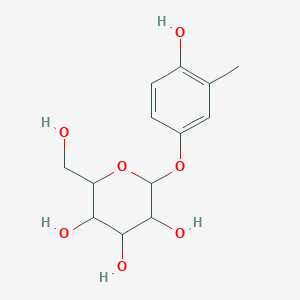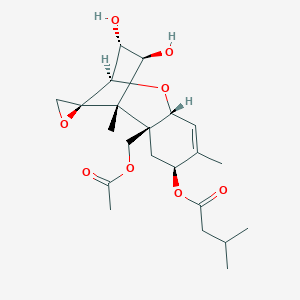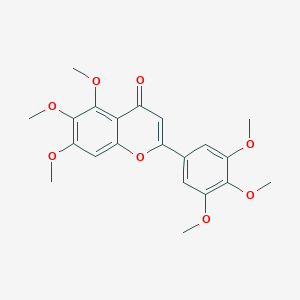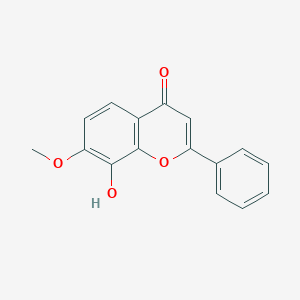
8-Hydroxy-7-methoxyflavone
Übersicht
Beschreibung
8-Hydroxy-7-methoxyflavone is a monomethoxyflavone and a monohydroxyflavone . It has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . The IUPAC name for this compound is 8-hydroxy-7-methoxy-2-phenylchromen-4-one .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 . The Canonical SMILES string is COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 55.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 268.07355886 g/mol .Wissenschaftliche Forschungsanwendungen
Forschung zu Antidiabetika
8-Hydroxy-7-methoxyflavone wurde auf seine potenziellen antidiabetischen Eigenschaften untersucht. Forschungsergebnisse deuten darauf hin, dass Modifikationen wie Methylierung und Acetylierung von Flavonoiden, einschließlich this compound, ihre antidiabetische Aktivität verstärken können. Diese Studien umfassen In-vitro-Evaluierungen, Insulinsekretionsassays und molekulares Docking, um ihre Wirksamkeit gegen Typ-2-Diabetes mellitus zu verstehen .
Materialwissenschaft
In der Materialwissenschaft dient die Verbindung als wertvolles Reagenz und Baustein. Seine einzigartige chemische Struktur ermöglicht die Herstellung neuer Materialien mit maßgeschneiderten Eigenschaften, was für die Entwicklung fortschrittlicher Materialien mit spezifischen Funktionalitäten entscheidend ist .
Chemische Synthese
This compound wird in der chemischen Synthese als vielseitiges Reagenz verwendet. Es hilft bei der Synthese komplexer Moleküle, insbesondere bei der Entwicklung neuer pharmakologisch aktiver Verbindungen. Seine Rolle bei der Synthese von Polymethoxyflavonen, die verschiedene biologische Aktivitäten gezeigt haben, ist von großem Interesse .
Pharmazeutika
Die Pharmaindustrie nutzt this compound zur Entwicklung von Medikamentenkandidaten. Seine Strukturmerkmale sind förderlich für die Entwicklung gezielter Therapien für eine Reihe von Gesundheitszuständen, einschließlich neurologischer und metabolischer Erkrankungen .
Agrochemikalien
In agrochemischen Anwendungen sind die methoxylierten Flavonoide, einschließlich this compound, für ihre antimikrobiellen Aktivitäten bekannt. Sie tragen zu den Abwehrmechanismen von Pflanzen bei und werden für Pflanzenschutz- und Verbesserungsstrategien in Betracht gezogen .
Biotechnologie
Biotechnologische Anwendungen von this compound umfassen die Verwendung zur Steigerung der antidiabetischen Aktivität ausgewählter Flavonoide. Die Fähigkeit der Verbindung, gute Lipidtröpfchenformationen zu bilden, deutet auf ihr Potenzial in biotechnologischen Prozessen hin, die darauf abzielen, Stoffwechselstörungen zu behandeln .
Zukünftige Richtungen
Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . The structure–activity relationship study of flavones on the anti-dengue activity remains mostly limited to the natural-occurring analogs . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .
Wirkmechanismus
Target of Action
8-Hydroxy-7-methoxyflavone is a type of flavonoid, a class of compounds known for their diverse biological activities Flavonoids are generally known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct interaction with receptors .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and glucose metabolism .
Pharmacokinetics
Flavonoids are generally known to have variable bioavailability due to factors such as metabolism in the gut and liver .
Result of Action
Flavonoids are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antihyperglycemic activities .
Action Environment
The action of this compound, like other flavonoids, can be influenced by various environmental factors. These may include factors related to the individual (such as age, sex, and health status), as well as external factors (such as diet and exposure to other chemicals) .
Eigenschaften
IUPAC Name |
8-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKWMXGTOJNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350269 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40316-76-5 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 8-hydroxy-7-methoxyflavone influence its potential antidiabetic activity?
A1: Research suggests that the methoxy group at position C-8 in this compound plays a crucial role in its antidiabetic properties. [] This activity is likely linked to the enhancement of glucose uptake, potentially through the upregulation of GLUT4 and C/EBP-α expression. [] Furthermore, adding an acetate group at the C-5 and C-7 positions of the flavone skeleton may further enhance this antidiabetic effect. []
Q2: What is the significance of the non-planar conformation observed in the crystal structure of this compound?
A2: The crystal structure of this compound reveals a non-planar conformation, which is unusual for flavones. [] This deviation from planarity is likely due to molecular packing within the crystal structure rather than resonance effects. [] A strong intermolecular hydrogen bond (d (O4—H8) = 1.7 Å) further contributes to this non-planar conformation. [] This structural information can be valuable for understanding the molecule's interactions with biological targets and for further drug design efforts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




